molecular formula C22H23NO4S B3041966 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid CAS No. 443991-25-1

2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid

Cat. No.: B3041966
CAS No.: 443991-25-1
M. Wt: 397.5 g/mol
InChI Key: NPKJCPWNBVSWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid is a synthetic organic compound that features a fluorene-9-methoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The compound is characterized by the presence of a tetrahydrothiopyranyl group, which is a sulfur-containing heterocycle. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using fluorene-9-methoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of Tetrahydrothiopyranyl Group: The tetrahydrothiopyranyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Coupling Reaction: The protected amino acid derivative is then coupled with the tetrahydrothiopyranyl group under appropriate conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Oxidation: The tetrahydrothiopyranyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrothiopyranyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Deprotection: The free amino acid derivative.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protected amino acid derivative, it is used in the solid-phase synthesis of peptides.

    Medicinal Chemistry: The compound is employed in the design and synthesis of peptide-based drugs.

    Bioconjugation: It is used to link peptides to other biomolecules or surfaces for various applications in biotechnology and diagnostics.

    Material Science: The compound is utilized in the synthesis of peptide-based materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides with high precision.

Comparison with Similar Compounds

Similar Compounds

    2-(Fmoc-amino)-2-(4-methylthiopyranyl)acetic acid: Similar structure but with a methyl group instead of a tetrahydrothiopyranyl group.

    2-(Fmoc-amino)-2-(4-phenylthiopyranyl)acetic acid: Contains a phenyl group instead of a tetrahydrothiopyranyl group.

Uniqueness

2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid is unique due to the presence of the tetrahydrothiopyranyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific peptide synthesis applications where the tetrahydrothiopyranyl group provides stability and reactivity advantages over other substituents.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(thian-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c24-21(25)20(14-9-11-28-12-10-14)23-22(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKJCPWNBVSWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid
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2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid
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2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid
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2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid
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2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid
Reactant of Route 6
2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic acid

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